![molecular formula C8H6Cl2F2O2 B1410671 2,6-Dichloro-3-(difluoromethoxy)anisole CAS No. 1803817-64-2](/img/structure/B1410671.png)
2,6-Dichloro-3-(difluoromethoxy)anisole
Overview
Description
2,6-Dichloro-3-(difluoromethoxy)anisole (DDFMA) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and other organic solvents and has a molecular weight of 227.93 g/mol. DDFMA is used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a catalyst in the production of fine chemicals.
Scientific Research Applications
2,6-Dichloro-3-(difluoromethoxy)anisole is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a catalyst in the production of fine chemicals. It is also used as a solvent in the synthesis of pharmaceuticals and other fine chemicals. Additionally, 2,6-Dichloro-3-(difluoromethoxy)anisole has been used as a catalyst in the synthesis of peptides and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)anisole is not well understood. It is believed to act as a Lewis acid, which is a type of acid that can react with a variety of organic compounds. It is also believed to act as a catalyst in organic reactions, facilitating the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-Dichloro-3-(difluoromethoxy)anisole are not well understood. It is known to be toxic in high concentrations and can cause skin and eye irritation. It is also known to be an irritant to the respiratory system.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-Dichloro-3-(difluoromethoxy)anisole in lab experiments include its low cost, low toxicity, and ease of use. Additionally, it is a versatile reagent that can be used in a variety of reactions. The main limitation of 2,6-Dichloro-3-(difluoromethoxy)anisole is its low solubility in water, which can limit its use in certain reactions.
Future Directions
Future research could focus on understanding the mechanism of action of 2,6-Dichloro-3-(difluoromethoxy)anisole and its biochemical and physiological effects. Additionally, further research could focus on improving the synthesis of 2,6-Dichloro-3-(difluoromethoxy)anisole and developing new methods for its use in scientific research. Additionally, research could focus on the development of new applications for 2,6-Dichloro-3-(difluoromethoxy)anisole, such as its use in drug delivery or as a catalyst in the production of fine chemicals. Finally, research could focus on improving the safety of 2,6-Dichloro-3-(difluoromethoxy)anisole and developing techniques to reduce its toxicity.
properties
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c1-13-7-4(9)2-3-5(6(7)10)14-8(11)12/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVFWTWHGOYFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(difluoromethoxy)anisole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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